N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine
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Overview
Description
N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of benzenediamine, where the amino groups are substituted with methyl and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine can be synthesized from 2,4-dinitrochlorobenzene. The process involves the initial preparation of N-methyl-(2,4-dinitro)aniline, followed by the reduction of the nitro group to form N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine .
Industrial Production Methods: The industrial production of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine typically follows the same synthetic route as the laboratory method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Reduction: The major product is N1,N~1~-dimethyl-1,2-benzenediamine.
Substitution: Depending on the substituent, various derivatives of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine can be formed
Scientific Research Applications
N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N~1~,N~1~-dimethyl-4-nitrobenzene-1,3-diamine
- N~1~-methyl-4-nitrobenzene-1,2-diamine
Comparison: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-nitrobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVQLSOQDWABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413345 |
Source
|
Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-52-2 |
Source
|
Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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